Sodelglitazar

描述

This compound is a peroxisome proliferator-activated receptor (PPAR) pan agonist, with hypoglycemic activity. This compound exerts higher binding affinity for the delta subtype as compared to gamma and alpha subtypes.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

属性

IUPAC Name |

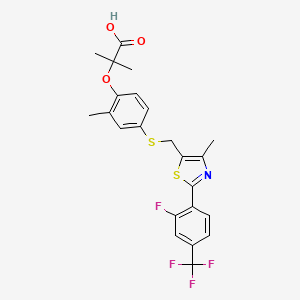

2-[4-[[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F4NO3S2/c1-12-9-15(6-8-18(12)31-22(3,4)21(29)30)32-11-19-13(2)28-20(33-19)16-7-5-14(10-17(16)24)23(25,26)27/h5-10H,11H2,1-4H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGQWAYOWCBWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=C(C=C(C=C3)C(F)(F)F)F)C)OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F4NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196289 |

Source

|

| Record name | Sodelglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447406-78-2 |

Source

|

| Record name | Sodelglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447406-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodelglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447406782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodelglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodelglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODELGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G973E04VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sodelglitazar's Mechanism of Action in Metabolic Syndrome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodelglitazar (Saroglitazar) is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant affinity for the alpha (α) subtype and moderate activity on the gamma (γ) subtype. This unique pharmacological profile allows it to concurrently address multiple facets of metabolic syndrome, including dyslipidemia, insulin resistance, and inflammation, without the significant weight gain and edema associated with potent PPARγ agonists. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a molecular switch, binding to and activating two critical nuclear receptors: PPARα and PPARγ. These receptors heterodimerize with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

This compound exhibits a significantly higher affinity for PPARα compared to PPARγ, with EC50 values of 0.65 pmol/L for human PPARα and 3 nmol/L for human PPARγ in in vitro transactivation assays.[1] This predominant PPARα agonism is central to its potent lipid-lowering effects, while the moderate PPARγ activity contributes to its insulin-sensitizing properties.[1]

Signaling Pathway of this compound

The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that collectively ameliorate the metabolic dysregulation characteristic of metabolic syndrome.

Effects on Lipid Metabolism (PPARα-mediated)

The predominant PPARα agonism of this compound drives its significant effects on lipid metabolism, primarily by increasing fatty acid oxidation and reducing triglyceride synthesis in the liver.

Key Mechanisms:

-

Increased Fatty Acid Oxidation: Upregulates genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation.

-

Reduced Triglyceride Synthesis: Decreases the expression of genes involved in hepatic lipogenesis.

-

Enhanced Lipoprotein Lipase (LPL) Activity: Increases the clearance of triglyceride-rich lipoproteins from the circulation.

Preclinical Efficacy on Lipid Parameters

| Animal Model | Treatment Group (Dose) | Duration | % Change in Triglycerides | % Change in Free Fatty Acids | Reference |

| db/db mice | This compound (3 mg/kg) | 12 days | ↓ 54.9% | - | [1] |

| Zucker fa/fa rats | This compound (3 mg/kg) | 14 days | ↓ 81.7% | ↓ 69.3% | [1] |

| Swiss albino mice | This compound (10 mg/kg) | 6 days | ↓ 75.8% | - | [1] |

Clinical Efficacy on Lipid Parameters (PRESS V & VI Trials)

| Trial | Treatment Group | Duration | Baseline Triglycerides (mg/dL) | Mean % Change in Triglycerides | Reference |

| PRESS V | This compound 2 mg | 24 weeks | ~296 | ↓ 26.4% | |

| This compound 4 mg | 24 weeks | ~256 | ↓ 45.0% | ||

| Pioglitazone 45 mg | 24 weeks | ~215 | ↓ 15.5% | ||

| PRESS VI | This compound 2 mg | 12 weeks | ~268 | ↓ 45.5% | |

| This compound 4 mg | 12 weeks | ~266 | ↓ 46.7% | ||

| Placebo | 12 weeks | ~265 | ↓ 2.6% |

Effects on Glucose Homeostasis and Insulin Sensitivity (PPARγ-mediated)

The moderate PPARγ agonism of this compound contributes to improved insulin sensitivity and glucose control.

Key Mechanisms:

-

Increased Adiponectin Secretion: Enhances the expression and secretion of adiponectin from adipose tissue, which improves insulin sensitivity in peripheral tissues.

-

Improved Insulin Signaling: Modulates the expression of genes involved in the insulin signaling cascade.

-

Regulation of Glucose Metabolism: Influences the expression of genes involved in glucose transport and utilization.

Preclinical Efficacy on Glycemic Parameters

| Animal Model | Treatment Group (Dose) | Duration | % Change in Serum Glucose | % Change in Serum Insulin | % Improvement in AUCglucose (OGTT) | Reference |

| db/db mice | This compound (3 mg/kg) | 12 days | ↓ 64.6% | ↓ 91% (at 1 mg/kg) | 59% (at 1 mg/kg) | |

| Zucker fa/fa rats | This compound (3 mg/kg) | 14 days | - | ↓ 84.8% | 51.5% |

Clinical Efficacy on Glycemic Parameters (PRESS V Trial)

| Treatment Group | Duration | Baseline HbA1c (%) | Mean Change in HbA1c (%) |

| This compound 2 mg | 24 weeks | ~7.9 | ↓ 0.4 |

| This compound 4 mg | 24 weeks | ~8.0 | ↓ 0.6 |

| Pioglitazone 45 mg | 24 weeks | ~7.9 | ↓ 0.7 |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the expression of genes involved in inflammatory pathways.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Cytokine Production: Downregulates the expression of cytokines such as TNF-α and IL-6.

-

Modulation of Inflammatory Signaling Pathways: Interferes with signaling cascades like NF-κB.

Experimental Protocols

In Vitro PPAR Transactivation Assay

Objective: To determine the functional potency (EC50) of this compound on human PPARα and PPARγ.

Methodology:

-

Cell Line: Human hepatoma cell line (HepG2).

-

Transfection: Cells are transiently co-transfected with a chimeric receptor expression vector containing the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

Treatment: Transfected cells are treated with varying concentrations of this compound for 24 hours.

-

Luciferase Assay: Luciferase activity is measured as a reporter of receptor activation.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db mice

Objective: To evaluate the effect of this compound on glucose tolerance.

Methodology:

-

Animal Model: Male db/db mice.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Dosing: this compound is administered orally once daily for a specified duration (e.g., 12 days).

-

Fasting: Mice are fasted overnight prior to the OGTT.

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, and 120 minutes post-glucose administration.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp in Zucker fa/fa rats

Objective: To assess the in vivo insulin-sensitizing effect of this compound.

Methodology:

-

Animal Model: Male Zucker fa/fa rats.

-

Catheterization: Rats are surgically implanted with catheters in the carotid artery (for blood sampling) and jugular vein (for infusions).

-

Dosing: this compound is administered orally once daily for a specified period.

-

Clamp Procedure:

-

A continuous infusion of human insulin is administered to achieve hyperinsulinemia.

-

A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

-

Blood glucose is monitored frequently (e.g., every 5-10 minutes).

-

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state of the clamp is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Conclusion

This compound's dual PPARα/γ agonism, with a predominant effect on PPARα, provides a multifaceted approach to managing metabolic syndrome. Its potent lipid-lowering effects, coupled with improvements in insulin sensitivity and anti-inflammatory actions, position it as a promising therapeutic agent. The preclinical and clinical data robustly support its efficacy in improving key metabolic parameters. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

References

Sodelglitazar: A Comprehensive Technical Guide to a Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodelglitazar (commonly known as Saroglitazar) is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms. This document provides an in-depth technical overview of this compound, delineating its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its evaluation. By activating both PPARα and PPARγ, this compound modulates lipid and glucose metabolism, positioning it as a therapeutic agent for metabolic disorders such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][2] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of metabolic therapeutics.

Introduction to this compound and Dual PPARα/γ Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of cellular differentiation, development, and metabolism. The PPAR family consists of three subtypes: α, β/δ, and γ. This compound is a potent dual agonist with predominant activity on PPARα and moderate activity on PPARγ.[3]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to an increase in the expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in decreased triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, glucose homeostasis, and insulin sensitivity. Activation of PPARγ promotes the uptake and storage of fatty acids in adipose tissue, thereby reducing circulating free fatty acids and improving insulin sensitivity in peripheral tissues.[4]

The dual agonism of this compound offers a synergistic approach to managing complex metabolic disorders by simultaneously addressing dyslipidemia and insulin resistance.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by binding to and activating PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα by this compound in hepatocytes initiates a cascade of events leading to improved lipid profiles. Key target genes upregulated by PPARα activation include those involved in:

-

Fatty Acid Uptake: Fatty acid translocase (CD36) and fatty acid transport proteins (FATPs).

-

Fatty Acid Oxidation: Carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX).

-

Lipoprotein Metabolism: Lipoprotein lipase (LPL) and apolipoproteins A-I and A-II.

Simultaneously, PPARα activation suppresses the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.

PPARγ Signaling Pathway

This compound's activation of PPARγ primarily in adipocytes enhances insulin sensitivity and glucose uptake. This is achieved through the transcriptional regulation of genes such as:

-

Glucose Transporters: GLUT4.

-

Adipokines: Adiponectin.

-

Lipid Storage: Genes involved in triglyceride synthesis and storage.

By promoting the sequestration of fatty acids in adipose tissue, PPARγ activation reduces lipotoxicity in other tissues like the liver and muscle, thereby improving overall insulin sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Preclinical Data

| Parameter | Animal Model | Treatment | Result | Reference |

| In Vitro Activity | ||||

| hPPARα EC50 | HepG2 cells | This compound | 0.65 pmol/L | [3] |

| hPPARγ EC50 | HepG2 cells | This compound | 3 nmol/L | |

| In Vivo Efficacy | ||||

| Serum Triglycerides | db/db mice | 3 mg/kg/day for 12 days | 54.9% reduction | |

| Serum Glucose | db/db mice | 3 mg/kg/day for 12 days | 64.6% reduction | |

| Serum Insulin | db/db mice | 1 mg/kg/day for 12 days | 91% reduction | |

| AUCglucose (OGTT) | db/db mice | 1 mg/kg/day for 12 days | 59% reduction | |

| Serum Triglycerides | Zucker fa/fa rats | 3 mg/kg/day for 14 days | 81.7% reduction | |

| Serum Insulin | Zucker fa/fa rats | 3 mg/kg/day for 14 days | 84.8% reduction | |

| AUCglucose (OGTT) | Zucker fa/fa rats | 3 mg/kg/day for 14 days | 51.5% improvement | |

| Systolic Blood Pressure | Zucker fa/fa rats | 4 mg/kg/day | 22 mmHg decrease | |

| Serum Adiponectin | Zucker fa/fa rats | 4 mg/kg/day | 62.1% increase |

Clinical Data

| Parameter | Study Population | Treatment | Result (Change from Baseline) | Reference |

| Phase III (PRESS VI) | T2DM with hypertriglyceridemia | |||

| Triglycerides | 2 mg/day for 12 weeks | -45.5% | ||

| 4 mg/day for 12 weeks | -46.7% | |||

| Non-HDL-C | 2 mg/day for 12 weeks | -29.2% | ||

| 4 mg/day for 12 weeks | -32.5% | |||

| HDL-C | 2 mg/day for 12 weeks | Significant increase vs. placebo | ||

| 4 mg/day for 12 weeks | Significant increase vs. placebo | |||

| Fasting Plasma Glucose | 2 mg/day for 12 weeks | Significant decrease vs. placebo | ||

| 4 mg/day for 12 weeks | Significant decrease vs. placebo | |||

| NAFLD/NASH (NCT03061721) | NAFLD/NASH patients | |||

| Alanine Aminotransferase (ALT) | 1 mg/day for 16 weeks | -25.5% | ||

| 2 mg/day for 16 weeks | -27.7% | |||

| 4 mg/day for 16 weeks | -45.8% | |||

| Liver Fat Content (MRI-PDFF) | 4 mg/day for 16 weeks | -19.7% | ||

| Triglycerides | 4 mg/day for 16 weeks | -68.7 mg/dL | ||

| HOMA-IR | 4 mg/day for 16 weeks | -6.3 | ||

| Adiponectin | 4 mg/day for 16 weeks | +1.3 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PPAR agonists. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro PPAR Transactivation Assay

This assay measures the ability of a compound to activate PPARα and PPARγ, leading to the expression of a reporter gene.

Materials:

-

Cell Line: HepG2 or COS-1 cells.

-

Plasmids:

-

Expression plasmid for full-length human PPARα or PPARγ.

-

Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pHD(x3)Luc).

-

Internal control plasmid for normalization (e.g., pRL-CMV expressing Renilla luciferase).

-

-

Transfection Reagent: FuGENE or Lipofectamine.

-

Cell Culture Medium: DMEM with 10% FBS.

-

Lysis Buffer and Luciferase Assay Reagents.

-

Test Compound (this compound) and Positive Controls (e.g., WY-14,643 for PPARα, Rosiglitazone for PPARγ).

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, combine the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the internal control plasmid.

-

Add the complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Remove the transfection medium and replace it with a serum-free medium containing various concentrations of this compound or control compounds.

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

-

In Vivo Study in db/db Mice

This protocol is designed to evaluate the effects of this compound on hyperglycemia and dyslipidemia in a genetic model of type 2 diabetes.

Materials:

-

Animals: Male db/db mice and their lean littermates (control).

-

Test Compound: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Oral Gavage Needles.

-

Blood Glucose Meter and Strips.

-

Equipment for blood collection and plasma separation.

-

Assay kits for measuring serum triglycerides, insulin, and free fatty acids.

Protocol:

-

Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.

-

Dosing:

-

Randomly assign db/db mice to vehicle control and this compound treatment groups (e.g., 0.1, 0.3, 1, 3 mg/kg/day).

-

Administer the compound or vehicle daily by oral gavage for a specified period (e.g., 12 days).

-

-

Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline and at regular intervals during the treatment period.

-

Oral Glucose Tolerance Test (OGTT):

-

At the end of the treatment period, fast the mice overnight.

-

Administer an oral glucose load (e.g., 1.5 g/kg).

-

Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

-

-

Terminal Blood Collection and Analysis:

-

At the end of the study, collect terminal blood samples via cardiac puncture.

-

Separate plasma and store at -80°C until analysis.

-

Measure serum levels of triglycerides, insulin, and free fatty acids using commercial assay kits.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the OGTT.

-

Compare the mean values of the measured parameters between the treatment and control groups using appropriate statistical tests.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in the expression of PPAR target genes in tissues from in vivo studies.

Materials:

-

Tissue samples (e.g., liver, adipose tissue) from the in vivo study.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR instrument and reagents (e.g., SYBR Green Master Mix).

-

Primers for target genes (e.g., ACOX1, CPT1, CD36, GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin).

Protocol:

-

RNA Extraction: Isolate total RNA from the tissue samples according to the kit manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

-

Run the reaction in a qPCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Experimental and Logical Workflow Visualization

Conclusion

This compound represents a significant advancement in the treatment of metabolic disorders, offering a dual mechanism of action that targets both dyslipidemia and insulin resistance. The comprehensive data from preclinical and clinical studies underscore its potential as a valuable therapeutic agent. This technical guide provides a foundational understanding of this compound's pharmacology and equips researchers with the necessary information and protocols to further investigate its properties and potential applications. As research in the field of metabolic diseases continues to evolve, dual PPAR agonists like this compound are poised to play an increasingly important role in the management of these complex conditions.

References

Preclinical Profile of Sodelglitazar: A Deep Dive into its Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, obesity, and type 2 diabetes. The progressive form of NAFLD, non-alcoholic steatohepatitis (NASH), is characterized by inflammation and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. Sodelglitazar (saroglitazar), a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic candidate for NAFLD. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound in various animal models of NAFLD, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Mechanism of Action: Dual PPARα/γ Agonism

This compound's therapeutic potential in NAFLD stems from its ability to simultaneously activate both PPARα and PPARγ, two nuclear receptors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2]

-

PPARα activation primarily occurs in the liver and is responsible for increasing fatty acid oxidation, thereby reducing the accumulation of lipids in hepatocytes.[1]

-

PPARγ activation , predominantly in adipose tissue, enhances insulin sensitivity, leading to reduced free fatty acid flux to the liver and decreased lipotoxicity.[1][3]

This dual mechanism of action allows this compound to address multiple pathological features of NAFLD, including steatosis, inflammation, and fibrosis.

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in various animal models of NAFLD.

Table 1: Effects of this compound on Metabolic and Liver Biomarkers

| Animal Model | Treatment Group | Dosage | Duration | Change in Body Weight | ALT | AST | Triglycerides | Total Cholesterol | HOMA-IR |

| High-Fat Diet (HFD) induced NASH in Wistar Rats | This compound | 3 mg/kg/day | 7 weeks | ↓ | ↓ | ↓ | ↓ | ↓ | N/A |

| Fenofibrate | 100 mg/kg/day | 7 weeks | ↓ | ↓ | ↓ | ↓ | ↓ | N/A | |

| Pioglitazone | 30 mg/kg/day | 7 weeks | ↑ | ↓ | ↓ | ↓ | ↓ | N/A | |

| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in C57BL/6 Mice | This compound | 3 mg/kg/day | 12 weeks | N/A | ↓ | ↓ | N/A | N/A | N/A |

| Fenofibrate | 100 mg/kg/day | 12 weeks | N/A | ↓ | ↓ | N/A | N/A | N/A | |

| Pioglitazone | 30 mg/kg/day | 12 weeks | N/A | ↓ | ↓ | N/A | N/A | N/A | |

| Western Diet and Sugar Water (WDSW) in DIAMOND™ Mice | This compound | 4 mg/kg/day | 12 weeks | ↓ | ↓ | N/A | ↓ | ↓ | ↓ |

| Pioglitazone | 25 mg/kg/day | 12 weeks | ↑ | ↓ | N/A | ↓ | ↓ | ↓ |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; N/A: Not Available. Arrow indicates the direction of change (↓: decrease, ↑: increase).

Table 2: Histological Improvements with this compound Treatment

| Animal Model | Treatment Group | Dosage | Duration | Steatosis Score | Lobular Inflammation Score | Ballooning Score | Fibrosis Stage |

| High-Fat Diet (HFD) induced NASH in Wistar Rats | This compound | 3 mg/kg/day | 7 weeks | ↓ | ↓ | ↓ | ↓ |

| Fenofibrate | 100 mg/kg/day | 7 weeks | ↓ | ↓ | ↓ | ↓ | |

| Pioglitazone | 30 mg/kg/day | 7 weeks | ↓ | ↓ | ↓ | ↓ | |

| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in C57BL/6 Mice | This compound | 3 mg/kg/day | 12 weeks | ↓ | ↓ | ↓ | ↓ |

| Fenofibrate | 100 mg/kg/day | 12 weeks | ↔ | ↓ | ↔ | ↔ | |

| Pioglitazone | 30 mg/kg/day | 12 weeks | ↔ | ↓ | ↔ | ↔ | |

| Western Diet and Sugar Water (WDSW) in DIAMOND™ Mice | This compound | 4 mg/kg/day | 12 weeks | ↓ | ↓ | ↓ | ↓ |

| Pioglitazone | 25 mg/kg/day | 12 weeks | ↓ | ↓ | ↓ | ↓ |

Arrow indicates the direction of change (↓: decrease, ↔: no significant change).

Table 3: Modulation of Gene Expression by this compound in Liver Tissue

| Gene | Function | Animal Model | Treatment | Fold Change vs. Control |

| TNF-α | Pro-inflammatory cytokine | HFD-induced NASH in Wistar Rats | This compound (3 mg/kg/day) | ↓ |

| IL-6 | Pro-inflammatory cytokine | HFD-induced NASH in Wistar Rats | This compound (3 mg/kg/day) | ↓ |

| TGF-β | Pro-fibrotic cytokine | HFD-induced NASH in Wistar Rats | This compound (3 mg/kg/day) | ↓ |

| MCP-1 | Chemokine | HFD-induced NASH in Wistar Rats | This compound (3 mg/kg/day) | ↓ |

| α-SMA | Fibrosis marker | CCl4-induced fibrosis in rats | This compound (4 mg/kg/day) | ↓ |

| Collagen I | Fibrosis marker | CCl4-induced fibrosis in rats | This compound (4 mg/kg/day) | ↓ |

Arrow indicates the direction of change (↓: decrease).

Detailed Experimental Protocols

High-Fat Diet (HFD) Induced NASH in Wistar Rats

-

Animal Model: Male Wistar rats were used.

-

Induction of NASH: Rats were fed a high-fat emulsion via gavage for 7 weeks to induce non-alcoholic steatohepatitis.

-

Treatment Groups:

-

Vehicle control

-

This compound (3 mg/kg/day, oral gavage)

-

Fenofibrate (100 mg/kg/day, oral gavage)

-

Pioglitazone (30 mg/kg/day, oral gavage)

-

-

Duration of Treatment: Concurrent with the 7-week high-fat emulsion feeding.

-

Assessments: Body and liver weight, serum levels of liver enzymes (ALT, AST), adiponectin, and leptin were measured. Histopathological examination of liver tissue was performed to assess steatosis, inflammation, and fibrosis. Gene expression analysis of inflammatory and fibrotic markers (TNF-α, IL-6, TGF-β, MCP-1) was conducted using qPCR.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in C57BL/6 Mice

-

Animal Model: Male C57BL/6 mice were used.

-

Induction of NASH: Mice were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 20 weeks.

-

Treatment Groups (treatment initiated after 8 weeks of CDAHFD):

-

Vehicle control

-

This compound (3 mg/kg/day, oral gavage)

-

Fenofibrate (100 mg/kg/day, oral gavage)

-

Pioglitazone (30 mg/kg/day, oral gavage)

-

-

Duration of Treatment: 12 weeks.

-

Assessments: Serum levels of ALT and AST were measured. Liver tissues were subjected to histological analysis for steatosis, lobular inflammation, ballooning, and fibrosis.

Western Diet and Sugar Water (WDSW) in DIAMOND™ Mice

-

Animal Model: DIAMOND™ mice (a model susceptible to diet-induced NASH).

-

Induction of NASH: Mice were fed a high-fat Western diet and ad libitum sugar water (WDSW) for 24 weeks.

-

Treatment Groups (treatment initiated after 12 weeks of WDSW):

-

WDSW + Vehicle

-

WDSW + this compound (4 mg/kg/day, oral gavage)

-

WDSW + Pioglitazone (25 mg/kg/day, oral gavage)

-

-

Duration of Treatment: 12 weeks.

-

Assessments: Body weight, HOMA-IR, serum triglycerides, and total cholesterol were measured. Liver histology was scored for steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis stage.

Visualizing the Molecular Landscape and Experimental Design

Signaling Pathways of this compound in NAFLD

Caption: this compound's dual activation of PPARα and PPARγ.

Experimental Workflow for Preclinical NAFLD Studies

Caption: Generalized workflow of preclinical NAFLD studies.

Logical Relationship: From Mechanism to Therapeutic Effect

Caption: Logical flow from mechanism to outcome for this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for NAFLD and NASH. Its dual PPARα/γ agonist activity effectively targets the key pathophysiological drivers of the disease, leading to significant improvements in metabolic parameters, liver biochemistry, and histology in various animal models. The consistent reduction in steatosis, inflammation, and fibrosis underscores its potential to halt or even reverse the progression of NAFLD. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]

Sodelglitazar (Saroglitazar): An In-depth Technical Guide on its Effects on Lipid and Glucose Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms, preclinical and clinical efficacy, and experimental methodologies related to sodelglitazar (commonly known as saroglitazar), a dual peroxisome proliferator-activated receptor (PPAR) agonist.

Introduction

This compound, marketed as Saroglitazar, is a novel drug developed for the management of metabolic disorders, particularly diabetic dyslipidemia and hypertriglyceridemia.[1][2] It is the first glitazar-class medication to receive regulatory approval, specifically in India, for treating diabetic dyslipidemia not controlled by statin therapy.[3][4] Unlike traditional therapies that target either lipid or glucose metabolism, this compound acts as a dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] This dual agonism provides a comprehensive approach to treating metabolic syndrome by simultaneously addressing insulin resistance and atherogenic dyslipidemia, which are common in patients with type 2 diabetes.

Structurally, this compound is a non-thiazolidinedione (TZD) and non-fibric acid derivative, which may contribute to a better safety profile compared to older drug classes that are pure PPARγ or PPARα agonists, respectively. It exhibits a predominant affinity for PPARα with moderate PPARγ activity, a balance that aims to maximize lipid-lowering benefits while improving insulin sensitivity with a reduced risk of side effects typically associated with potent PPARγ agonists, such as weight gain and edema.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear hormone receptors that function as ligand-activated transcription factors. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

PPARα-Mediated Effects on Lipid Metabolism

Activation of PPARα, which is highly expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle, is the primary driver of this compound's lipid-lowering effects.

Key PPARα-Mediated Actions:

-

Increased Fatty Acid Oxidation: this compound upregulates genes involved in fatty acid uptake, binding, and β-oxidation in both mitochondria and peroxisomes. This includes genes like carnitine palmitoyltransferase 1 (CPT1).

-

Reduced Triglyceride Synthesis: It decreases the synthesis and secretion of triglycerides (TG) and very-low-density lipoprotein (VLDL) from the liver. This is partly achieved by inhibiting key lipogenic transcription factors like sterol regulatory element-binding protein-1c (SREBP-1c).

-

Enhanced Lipolysis: The drug increases the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, and reduces the expression of Apolipoprotein C-III (Apo C-III), a known inhibitor of LPL.

-

Increased HDL Cholesterol: PPARα activation stimulates the synthesis of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), the major protein components of high-density lipoprotein (HDL), leading to increased HDL-C levels.

Caption: this compound's PPARα-mediated lipid metabolism pathway.

PPARγ-Mediated Effects on Glucose Metabolism

Activation of PPARγ, which is most abundant in adipose tissue, is responsible for this compound's insulin-sensitizing effects.

Key PPARγ-Mediated Actions:

-

Improved Insulin Sensitivity: this compound enhances insulin sensitivity in peripheral tissues, particularly adipose tissue and muscle. It upregulates the expression of genes involved in glucose transport and utilization, such as glucose transporter type 4 (GLUT4) and fatty acid translocase (CD36).

-

Adipocyte Differentiation: It promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This helps sequester free fatty acids (FFAs) in adipose tissue, reducing their circulation and preventing lipotoxicity in other organs like the liver and muscle.

-

Adipokine Regulation: The drug modulates the secretion of adipokines, notably by increasing the production of adiponectin, an insulin-sensitizing hormone, and regulating leptin levels.

-

Anti-inflammatory Effects: PPARγ activation exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

Caption: this compound's PPARγ-mediated glucose metabolism pathway.

Quantitative Effects on Lipid and Glucose Parameters

This compound has demonstrated significant efficacy in improving both lipid profiles and glycemic control in a variety of preclinical and clinical settings.

Preclinical Efficacy Data

Studies in various animal models of diabetes and dyslipidemia have confirmed the potent effects of this compound.

Table 1: Summary of this compound Effects in Preclinical Models

| Animal Model | Treatment & Duration | Key Findings | Reference |

|---|---|---|---|

| db/db Mice | 0.01–3 mg/kg/day (12 days) | Glucose: ED₅₀ of 0.19 mg/kg; 64.6% reduction at 3 mg/kg. Triglycerides: ED₅₀ of 0.05 mg/kg; 54.9% reduction at 3 mg/kg. FFA: ED₅₀ of 0.19 mg/kg; 56.1% reduction at 3 mg/kg. Insulin: 91% reduction at 1 mg/kg. AUC-Glucose: 59% reduction at 1 mg/kg. | |

| Zucker fa/fa Rats | 4 mg/kg/day | Triglycerides: 80.9% reduction. Adiponectin: 62.1% increase. Systolic Blood Pressure: 22 mmHg decrease. | |

| Swiss Albino Mice | 10 mg/kg/day (6 days) | Triglycerides: 75.8% reduction; ED₅₀ of 0.09 mg/kg. | |

| High Fat/High Cholesterol Hamsters | 1 mg/kg/day | Triglycerides: 83% reduction. Total Cholesterol: 61% reduction. |

| DIAMOND Mice (NASH model) | WDSW Diet + Saroglitazar (12 weeks) | Significantly lower HOMA-IR, triglycerides, and total cholesterol compared to vehicle. Resolved NASH in all treated mice. | |

Clinical Efficacy Data

Clinical trials in patients with type 2 diabetes and dyslipidemia have shown consistent and significant improvements in metabolic parameters.

Table 2: Summary of this compound Effects in Clinical Trials

| Study / Patient Population | Treatment & Duration | Lipid Parameter Changes (from baseline) | Glycemic Parameter Changes (from baseline) | Reference |

|---|---|---|---|---|

| Phase 3 (PRESS XII) T2DM on Metformin | Saroglitazar 4 mg (56 weeks) | TG: Significant reduction LDL-C: Significant reduction VLDL-C: Significant reduction TC: Significant reduction HDL-C: Significant increase | HbA1c: -1.47% | |

| Diabetic Dyslipidemia (High Triglycerides) | Saroglitazar 4 mg (24 weeks) | TG: -45% LDL-C: -5% VLDL-C: -45.5% TC: -7.7% ApoB: -10.9% | Not the primary endpoint. | |

| Real-world Evidence Diabetic Dyslipidemia (TG >500 mg/dL) | Saroglitazar + Statin (52 weeks) | TG: -66.9% TC: -44.8% LDL-C: -38.47% non-HDL-C: -52.62% | HbA1c: -0.9% (absolute reduction) | |

| Prediabetes with Dyslipidemia (STOP-D Study) | Saroglitazar 4 mg (24 weeks) | TG: Reduced from 348 to 216.4 mg/dL | HbA1c: Reduced from 6.3% to 5.5% |

| NAFLD/NASH | Saroglitazar 4 mg (16 weeks) | TG: -68.7 mg/dL | HOMA-IR: -6.3 (vs. -1.3 for placebo) | |

Experimental Protocols

The evaluation of this compound's efficacy and mechanism relies on a range of standardized in vitro and in vivo experimental protocols.

In Vitro PPAR Transactivation Assay

This assay is used to determine the potency and selectivity of a compound for different PPAR subtypes.

-

Objective: To measure the EC₅₀ (half-maximal effective concentration) of this compound for human PPARα and PPARγ.

-

Cell Line: HepG2 cells (human liver cancer cell line) are commonly used.

-

Methodology:

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of either hPPARα or hPPARγ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Treatment: Transfected cells are incubated with varying concentrations of this compound (or a reference agonist like WY 14,643 for PPARα and Rosiglitazone for PPARγ).

-

Lysis and Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: The light intensity is proportional to the degree of receptor activation. A dose-response curve is generated to calculate the EC₅₀ value.

-

-

Key Results for this compound:

-

hPPARα EC₅₀: 0.65 pmol/L

-

hPPARγ EC₅₀: 3 nmol/L

-

This demonstrates a predominant activity towards PPARα.

-

In Vivo Animal Models

Animal models are crucial for assessing the integrated physiological effects of the drug on metabolism and for safety profiling.

-

Model 1: db/db Mice

-

Description: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, mimicking aspects of type 2 diabetes.

-

Protocol: Male db/db mice are treated daily via oral gavage with this compound or vehicle for a period of 12-14 days. Blood samples are collected to measure glucose, triglycerides, FFAs, and insulin. An oral glucose tolerance test (OGTT) is often performed at the end of the study to assess improvements in glucose disposal.

-

-

Model 2: Zucker (fa/fa) Rats

-

Description: Similar to db/db mice, these rats have a leptin receptor mutation and develop obesity, hyperlipidemia, and insulin resistance.

-

Protocol: Rats are treated orally with this compound for several weeks. In addition to blood parameters, studies may include a hyperinsulinemic-euglycemic clamp to directly measure insulin sensitivity. This procedure involves infusing insulin at a constant rate while infusing glucose at a variable rate to maintain euglycemia; a higher glucose infusion rate (GIR) indicates greater insulin sensitivity.

-

-

Model 3: Diet-Induced NAFLD/NASH Model

-

Description: Mice (e.g., B6/129 or C57BL/6J) are fed a "Western" diet high in fat, fructose, and cholesterol for an extended period (e.g., 24 weeks) to induce features of nonalcoholic steatohepatitis (NASH), including steatosis, inflammation, and fibrosis.

-

Protocol: After an initial period of diet-induced disease, mice are randomized to receive the diet plus vehicle, a comparator drug (like pioglitazone), or this compound for a further 12 weeks. Endpoints include measurement of liver enzymes (ALT, AST), histological analysis of liver tissue (for NAFLD Activity Score and fibrosis staging), and lipidomic/transcriptomic analyses of the liver.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a PPAR agonist like this compound.

Caption: General experimental workflow for this compound development.

Conclusion

This compound (Saroglitazar) is a dual PPARα/γ agonist that effectively modulates both lipid and glucose metabolism. Its predominant PPARα activity drives significant reductions in triglycerides and LDL cholesterol while increasing HDL cholesterol. Concurrently, its moderate PPARγ agonism improves insulin sensitivity, reduces blood glucose, and favorably modulates adipokines without the significant side effects associated with full PPARγ agonists. The extensive preclinical and clinical data summarized here provide a strong rationale for its use in patients with metabolic disorders, particularly diabetic dyslipidemia, and support its ongoing investigation for broader indications such as NASH. This technical guide provides researchers and drug developers with a comprehensive overview of the data and methodologies underpinning the therapeutic profile of this compound.

References

- 1. Saroglitazar for the treatment of dyslipidemia in diabetic patients [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Saroglitazar? [synapse.patsnap.com]

In-vitro Effects of Sodelglitazar on Hepatocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodelglitazar (Saroglitazar) is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with a predominant activity on PPARα.[1][2][3] This unique profile positions it as a promising therapeutic agent for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where both lipid and glucose metabolism are dysregulated.[1][4] In-vitro studies utilizing hepatocyte cell lines, primarily HepG2, have been instrumental in elucidating the molecular mechanisms underlying its therapeutic effects on the liver. These studies have demonstrated that this compound modulates key pathways involved in lipid metabolism, inflammation, oxidative stress, and fibrosis. This technical guide provides a comprehensive summary of the core in-vitro findings, detailed experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation

The following tables summarize the key quantitative data from in-vitro studies of this compound on hepatocytes.

Table 1: Receptor Activation Potency of this compound in HepG2 Cells

| Parameter | This compound | Reference Compound |

| hPPARα Activation (EC50) | 0.65 pM | WY 14,643 (1.2 µM) |

| hPPARγ Activation (EC50) | 3 nM | Rosiglitazone (Not Specified) |

| Data sourced from a PPRE-luc transactivation assay in HepG2 cells transfected with human PPARα and PPARγ receptors. |

Table 2: Effects of this compound on Gene Expression in Palmitic Acid-Treated HepG2 Cells

| Gene Category | Gene | Effect of Palmitic Acid | Effect of this compound (10 µM) |

| Antioxidant Markers | SOD1, SOD2, Glutathione Peroxidase, Catalase | Decreased Expression | Blocked Decrease |

| Inflammatory Markers | TNFα, IL-1β, IL-6 | Increased Expression | Blocked Increase |

| Profibrogenic Markers (in HepG2-LX2 Co-culture) | MCP1, TGFβ, COL1A1, αSMA | Increased Expression | Reduced Expression |

| HepG2 cells were treated for 16 hours in the presence of palmitic acid (PA; 0.75 mM). |

Experimental Protocols

PPARα and PPARγ Transactivation Assay

Objective: To determine the in-vitro potency and selectivity of this compound in activating human PPARα and PPARγ receptors.

Methodology:

-

Cell Line: Human hepatocyte carcinoma cell line, HepG2.

-

Transfection: HepG2 cells are transiently transfected with expression vectors for human PPARα or PPARγ, along with a luciferase reporter plasmid containing a PPAR response element (PPRE).

-

Treatment: Transfected cells are treated with increasing concentrations of this compound, a reference PPARα agonist (e.g., WY 14,643), or a reference PPARγ agonist (e.g., Rosiglitazone).

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Measurement: Luciferase activity is measured using a luminometer. The resulting light emission is proportional to the level of PPAR activation.

-

Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration required to achieve 50% of the maximal response) are calculated.

Gene Expression Analysis in a Lipotoxicity Model

Objective: To evaluate the effect of this compound on the expression of genes involved in oxidative stress, inflammation, and fibrosis in a cellular model of NAFLD.

Methodology:

-

Cell Line: HepG2 cells. For fibrosis studies, a co-culture system with hepatic stellate cells (e.g., LX2) is used.

-

Induction of Lipotoxicity: HepG2 cells are treated with palmitic acid (PA) at a concentration of 0.75 mM to mimic the lipotoxic conditions of NAFLD.

-

Treatment: Cells are co-treated with this compound (e.g., 10 µM), pioglitazone (PPARγ agonist), or fenofibrate (PPARα agonist) for 16 hours.

-

RNA Extraction: Total RNA is isolated from the treated cells using a suitable method (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., SOD1, SOD2, TNFα, IL-6, TGFβ, COL1A1) are quantified by qPCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.

Mitochondrial Function Assessment

Objective: To assess the impact of this compound on mitochondrial bioenergetics in hepatocytes under lipotoxic stress.

Methodology:

-

Cell Line: HepG2 cells.

-

Lipotoxicity Induction and Treatment: Cells are treated with palmitic acid (0.75 mM) in the presence or absence of this compound (10 µM) for 16 hours.

-

Mitochondrial Bioenergetics Assay: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. Basal respiration, ATP production-linked respiration, and maximal respiration are determined.

-

ATP Production Measurement: Cellular ATP levels are quantified using a commercial ATP assay kit based on luciferase activity.

-

Data Analysis: Changes in OCR and ATP levels are compared between different treatment groups.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on hepatocytes through the modulation of several key signaling pathways. As a dual PPARα/γ agonist, its primary mechanism involves the activation of these nuclear receptors, leading to the transcriptional regulation of a wide array of genes involved in lipid and glucose metabolism, as well as inflammation.

PPARα/γ Signaling Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#FBBC05", fontcolor="#202124"]; PPARg [label="PPARγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#F1F3F4", fontcolor="#202124"]; PPRE [label="PPRE\n(PPAR Response Element)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Metabolism [label="↑ Fatty Acid β-oxidation\n↓ Triglyceride Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; Glucose_Homeostasis [label="↑ Insulin Sensitivity", fillcolor="#FFFFFF", fontcolor="#202124"]; Anti_Inflammatory [label="↓ Inflammatory Cytokines", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> PPARa [label="Activates"]; this compound -> PPARg [label="Activates"]; PPARa -> RXR [label="Heterodimerizes with"]; PPARg -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Lipid_Metabolism; Gene_Expression -> Glucose_Homeostasis; Gene_Expression -> Anti_Inflammatory; } caption="this compound activates PPARα and PPARγ signaling pathways."

This compound activates both PPARα and PPARγ, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. PPARα activation primarily enhances fatty acid oxidation, while PPARγ activation improves insulin sensitivity and has anti-inflammatory effects.

Anti-Inflammatory and Anti-Fibrotic Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARag [label="PPARα/γ", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK (JNK, ERK)\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFb_Smad [label="TGF-β/Smad\nSignaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_Inflammatory_Genes [label="Pro-inflammatory Gene\nExpression (TNFα, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_Fibrotic_Genes [label="Pro-fibrotic Gene\nExpression (COL1A1, αSMA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> PPARag [label="Activates"]; PPARag -> NFkB [label="Inhibits", color="#34A853"]; PPARag -> MAPK [label="Inhibits", color="#34A853"]; PPARag -> TGFb_Smad [label="Interferes with", color="#34A853"]; NFkB -> Pro_Inflammatory_Genes [label="Promotes"]; MAPK -> Pro_Inflammatory_Genes [label="Promotes"]; TGFb_Smad -> Pro_Fibrotic_Genes [label="Promotes"]; Pro_Inflammatory_Genes -> Inflammation; Pro_Fibrotic_Genes -> Fibrosis; } caption="this compound's anti-inflammatory and anti-fibrotic mechanisms."

In hepatocytes, this compound demonstrates anti-inflammatory effects by preventing the phosphorylation of mitogen-activated protein kinases (MAPK) such as JNK and ERK, and the nuclear factor kappa B (NF-κB). By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines like TNFα and IL-6. Furthermore, it interferes with the transforming growth factor-β (TGF-β)/Smad signaling pathway, a key driver of liver fibrosis, thereby reducing the expression of pro-fibrotic genes.

Oxidative Stress Response Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="ARE\n(Antioxidant Response Element)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Gene\nExpression (SOD1, SOD2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="↓ Oxidative Stress", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> PPARg [label="Activates"]; PPARg -> Nrf2 [label="Mediates"]; Nrf2 -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Promotes Transcription"]; Antioxidant_Genes -> Oxidative_Stress; } caption="this compound's role in mitigating oxidative stress."

This compound treatment reduces lipotoxicity-mediated oxidative stress through its PPARγ agonistic action. This is achieved by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes. Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), which helps to neutralize reactive oxygen species and alleviate oxidative stress.

Conclusion

In-vitro studies on hepatocytes have provided significant insights into the multifaceted mechanisms of this compound. Its ability to act as a potent dual PPARα/γ agonist allows it to favorably modulate lipid and glucose metabolism, reduce inflammation, combat oxidative stress, and inhibit fibrotic processes in the liver. These findings from hepatocyte-based assays strongly support its clinical development for the treatment of NAFLD and NASH. Further research using more complex in-vitro models, such as 3D liver spheroids or organ-on-a-chip systems, could provide even deeper understanding of its therapeutic potential.

References

- 1. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saroglitazar- a novel PPAR-i----i---i----i- agonist with predominant PPAR-i----i- activity- shows li | British Pharmacological Society [bps.ac.uk]

- 4. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodelglitazar (GW677954): A Technical Overview of a Pan-PPAR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodelglitazar (formerly known as GW677954) is a potent synthetic agonist of the peroxisome proliferator-activated receptor (PPAR) family. Developed by GlaxoSmithKline, it was investigated for the treatment of metabolic disorders such as hyperlipidemia and type 2 diabetes. This compound is classified as a pan-PPAR agonist, exhibiting activity across all three PPAR isoforms (α, γ, and δ), with primary activity at the PPARδ receptor.[1] Despite promising initial prospects, the clinical development of this compound was terminated during Phase 2 trials due to adverse safety findings in preclinical rodent studies.[1] This technical guide provides a comprehensive overview of the available information on the discovery, mechanism of action, and preclinical and clinical development of this compound.

Introduction

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that play a critical role in the regulation of glucose and lipid metabolism. The three main isoforms, PPARα, PPARγ, and PPARδ, are expressed in various tissues and have distinct but overlapping functions.

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and promotes glucose uptake.

-

PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, energy homeostasis, and is a key regulator of metabolic functions.

The development of pan-PPAR agonists, such as this compound, was driven by the hypothesis that simultaneous activation of all three isoforms could offer a comprehensive treatment for metabolic syndrome by addressing dyslipidemia, insulin resistance, and other associated metabolic abnormalities.

Chemical Properties and Structure

This compound is a thiazole derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | 2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid |

| Molecular Formula | C23H21F4NO3S2 |

| Molecular Weight | 499.54 g/mol |

| CAS Number | 447406-78-2 |

Mechanism of Action

This compound functions as a ligand for all three PPAR isoforms. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The pan-agonist activity of this compound was intended to provide a multi-faceted therapeutic effect:

-

PPARα agonism: To lower triglycerides and improve the overall lipid profile.

-

PPARγ agonism: To improve insulin sensitivity and glycemic control.

-

PPARδ agonism: To enhance fatty acid oxidation and improve energy metabolism.

Figure 1: Simplified signaling pathway of this compound as a pan-PPAR agonist.

Preclinical Development

In Vitro Studies

In vitro studies are essential to determine the binding affinity and functional activity of a compound at its target receptors.

Table 1: Hypothetical In Vitro Activity of this compound (Note: Specific quantitative data for this compound is not publicly available. This table represents typical data generated for a pan-PPAR agonist.)

| Assay Type | PPARα | PPARγ | PPARδ |

| Binding Affinity (Ki, nM) | 15 | 50 | 5 |

| Functional Activity (EC50, nM) | 25 | 80 | 10 |

A common method to assess the functional activity of PPAR agonists is the cell-based transactivation assay.

-

Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transfection: Cells are transiently transfected with expression plasmids for the ligand-binding domain of each human PPAR isoform (α, γ, δ) fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the EC50 value.

Figure 2: Experimental workflow for a PPAR transactivation assay.

In Vivo Studies and Toxicology

Preclinical in vivo studies in animal models are crucial for evaluating the efficacy and safety of a drug candidate. The development of this compound was halted due to safety findings in rodent studies.[1] While the specific details of these findings are not extensively published, they were significant enough to terminate Phase 2 clinical trials.

Table 2: Hypothetical Preclinical Efficacy Data in a Rodent Model of Type 2 Diabetes (Note: This table represents expected outcomes for a pan-PPAR agonist and is not specific to this compound.)

| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change |

| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 | -40% |

| Serum Triglycerides (mg/dL) | 300 ± 25 | 120 ± 20 | -60% |

| Serum Insulin (ng/mL) | 5.0 ± 0.5 | 2.5 ± 0.3 | -50% |

| Body Weight Change (g) | +5.0 ± 1.0 | +2.0 ± 0.8 | -60% |

-

Animal Model: Male db/db mice (a model of type 2 diabetes) are used.

-

Acclimation: Animals are acclimated for one week before the start of the study.

-

Dosing: Mice are treated daily by oral gavage with this compound (e.g., 10 mg/kg) or a vehicle control for a period of 4 weeks.

-

Monitoring: Body weight and food intake are monitored daily. Blood samples are collected weekly to measure fasting glucose, insulin, and lipid levels.

-

Terminal Procedures: At the end of the study, animals are euthanized, and tissues (liver, adipose, muscle) are collected for gene expression analysis.

Clinical Development

Two Phase 2 clinical trials were initiated to evaluate the efficacy and safety of this compound in humans.

-

NCT00196989: A study in individuals with type 2 diabetes.

-

NCT00437164: A study in diabetic patients.

One of these trials was prematurely terminated due to the adverse findings in rodent carcinogenicity studies.[2] As a result, there is a lack of comprehensive clinical data on the efficacy and safety of this compound in human populations.

Conclusion and Future Perspectives

This compound was a promising pan-PPAR agonist with the potential to offer a comprehensive treatment for metabolic syndrome. However, its development was halted due to safety concerns that arose during preclinical toxicology studies. This underscores the importance of thorough preclinical safety evaluation in drug development. While this compound itself did not advance, the concept of pan-PPAR agonism continues to be an area of research, with a focus on developing compounds with a more favorable safety profile. The lessons learned from the development of this compound and other glitazars have been instrumental in guiding the design of next-generation PPAR modulators.

References

Sodelglitazar: A Technical Overview of its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodelglitazar (GSK-677954) is a potent and selective dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides a comprehensive overview of its molecular structure, available chemical properties, and its mechanism of action through the PPAR signaling pathway. Due to the limited availability of public data, specific experimental values for some physicochemical properties of this compound are not available. This document compiles the known information and provides a generalized experimental framework for the characterization of similar compounds.

Molecular Structure and Identification

This compound is a complex organic molecule with a thiazole core. Its systematic IUPAC name is 2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid.[1] Key identifiers and structural details are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid | [1] |

| Chemical Formula | C23H21F4NO3S2 | [1] |

| Molecular Weight | 499.54 g/mol | [1][2] |

| CAS Number | 447406-78-2 | |

| SMILES | Cc1cc(ccc1OC(C)(C)C(=O)O)SCc2c(C)nc(-c3ccc(cc3F)C(F)(F)F)s2 | |

| InChI Key | ZUGQWAYOWCBWGM-UHFFFAOYSA-N |

Chemical Properties

General Experimental Protocols for Physicochemical Property Determination

Below are generalized protocols that can be employed to determine the key chemical properties of a compound like this compound.

2.1.1. Determination of pKa by Potentiometric Titration

-

Principle: This method involves the titration of the acidic or basic functional groups of the analyte with a standardized titrant. The pKa is determined from the midpoint of the resulting titration curve.

-

Methodology:

-

A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

-

The solution is placed in a thermostatted vessel and titrated with a standardized solution of sodium hydroxide (for acidic groups) or hydrochloric acid (for basic groups) of known concentration.

-

The pH of the solution is monitored continuously using a calibrated pH electrode.

-

The titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa value is determined from the pH at which half of the functional group has been neutralized. For poorly soluble compounds, specialized software is used to analyze the titration data and correct for co-solvent effects.

-

2.1.2. Determination of logP by Shake-Flask Method

-

Principle: The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.

-

Methodology:

-

A known concentration of this compound is prepared in one of the phases (either n-octanol or water, pre-saturated with the other phase).

-

An equal volume of the second phase is added to a flask.

-

The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

2.1.3. Determination of Aqueous Solubility

-

Principle: The equilibrium solubility of a compound in an aqueous medium is determined by adding an excess of the solid compound to the solvent and measuring the concentration of the dissolved substance after equilibrium is reached.

-

Methodology:

-

An excess amount of solid this compound is added to a vial containing a buffered aqueous solution of a specific pH.

-

The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV).

-

This process is typically repeated at different pH values to understand the pH-solubility profile.

-

Mechanism of Action and Signaling Pathway

This compound is a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. The activation of these receptors plays a crucial role in the regulation of lipid and glucose metabolism.

-

PPARα Activation: Agonism of PPARα primarily impacts lipid metabolism. It leads to an increased expression of genes involved in fatty acid uptake, transport, and β-oxidation in the liver and muscle. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ Activation: Activation of PPARγ is central to improving insulin sensitivity. It promotes the differentiation of adipocytes and increases the expression of genes involved in glucose uptake and utilization in peripheral tissues. This leads to a reduction in blood glucose levels.

The binding of this compound to PPARα and PPARγ induces a conformational change in the receptors, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocol: PPAR Transactivation Assay

This assay is used to quantify the ability of a compound to activate PPARα and PPARγ.

-

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be measured.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HepG2) is cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the full-length human PPARα or PPARγ protein, and a second reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter. A third plasmid expressing a control reporter (e.g., β-galactosidase) can be included for normalization.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a known PPAR agonist (positive control) and a vehicle control (negative control) for 24-48 hours.

-

Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The β-galactosidase activity is also measured for normalization of transfection efficiency.

-

Data Analysis: The relative luciferase activity is calculated for each concentration of the test compound. The results are typically plotted as a dose-response curve, from which the EC50 (half-maximal effective concentration) value can be determined.

-

Conclusion

This compound is a dual PPARα/γ agonist with a well-defined molecular structure. While specific experimental data on its physicochemical properties are limited in the public domain, its mechanism of action through the PPAR signaling pathway is understood in the context of its therapeutic class. The provided generalized experimental protocols offer a framework for the characterization of this and similar molecules. Further research and publication of preclinical data are needed to provide a more complete profile of this compound's chemical and pharmacological properties.

References

Pharmacokinetics and pharmacodynamics of Sodelglitazar

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Sodelglitazar cannot be provided at this time due to a lack of available scientific literature and clinical trial data for this specific compound. Initial searches have revealed minimal information, primarily limited to its chemical formula and classification as a glitazar antidiabetic agent.[1]

However, a substantial body of research exists for a similarly named drug, Saroglitazar . It is possible that the query intended to be about Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[2][3][4] This guide will proceed with a comprehensive overview of the pharmacokinetics and pharmacodynamics of Saroglitazar, based on the available data.

Pharmacokinetics of Saroglitazar

The pharmacokinetic profile of Saroglitazar has been characterized in preclinical and clinical studies, demonstrating its absorption, distribution, metabolism, and excretion properties.

Absorption

Saroglitazar is rapidly absorbed following oral administration.[5] In healthy human volunteers, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour post-dosing. The absorption of Saroglitazar is not significantly affected by food. Pharmacokinetic studies have shown dose-dependent linearity in both single and multiple ascending doses.

Distribution

Saroglitazar is extensively bound to plasma proteins, with a binding percentage of approximately 96-99.6%. Preclinical studies in mice, rats, and dogs have shown varying volumes of distribution.

Metabolism

Saroglitazar is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system, specifically CYP2C8 and CYP3A4. In vitro metabolism studies using rat, dog, and human liver microsomes have identified three putative metabolites resulting from di-hydroxylation, mono-oxygenation, and dehydrogenation.

Excretion